3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazole-5-carbohydrazide
CAS No.: 306937-06-4
Cat. No.: VC3839079
Molecular Formula: C16H22N4O
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306937-06-4 |
|---|---|
| Molecular Formula | C16H22N4O |
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carbohydrazide |
| Standard InChI | InChI=1S/C16H22N4O/c1-11-6-5-7-12(8-11)10-20-13(15(21)18-17)9-14(19-20)16(2,3)4/h5-9H,10,17H2,1-4H3,(H,18,21) |
| Standard InChI Key | BURIRBNHVPFUOL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)NN |
| Canonical SMILES | CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)NN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a pyrazole core with three distinct substituents:
-
Tert-butyl group: A bulky, electron-donating group at the 3-position, enhancing steric hindrance and influencing reactivity.
-
3-Methylbenzyl group: An aromatic substituent at the 1-position, contributing to lipophilicity and potential π-π interactions .
-
Carbohydrazide moiety: A hydrazide functional group at the 5-position, enabling hydrogen bonding and participation in condensation reactions .
The IUPAC name, 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carbohydrazide, reflects this substitution pattern. The canonical SMILES representation is CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)NN, illustrating the connectivity of substituents.
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 102 °C | |
| Molecular Weight | 286.37 g/mol | |
| Solubility | Limited data; likely soluble in polar aprotic solvents (e.g., DMSO, DMF) |
The tert-butyl group increases hydrophobicity, suggesting limited aqueous solubility. The carbohydrazide group may enhance solubility in polar solvents through hydrogen bonding .
Synthesis and Preparation
General Pyrazole Synthesis
Pyrazole derivatives are typically synthesized via:
-
Cyclocondensation: Reaction of α,β-unsaturated carbonyl compounds with hydrazines .
-
Oxidative Aromatization: Conversion of pyrazolines to pyrazoles using oxidizing agents .
For 3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide, a plausible pathway involves:
-
Step 1: Formation of the pyrazole ring via cyclocondensation of a diketone or enone with a substituted hydrazine.
-
Step 2: Introduction of the 3-methylbenzyl group through alkylation or nucleophilic substitution.
-
Step 3: Functionalization at the 5-position with a carbohydrazide group via hydrazine substitution .
While specific details are proprietary, analogous syntheses for pyrazole carbohydrazides often employ copper catalysts or ionic liquids to enhance yields .
Optimized Reaction Conditions
A study on similar pyrazoles demonstrated that using 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) as a solvent and catalyst achieves ~82% yield for triarylpyrazoles . Applied to this compound, such conditions could facilitate efficient cyclization and functionalization.
Industrial and Research Applications
Chemical Intermediate
The compound’s reactivity makes it valuable for synthesizing:
-
Hydrazones: Via condensation with aldehydes/ketones, useful in coordination chemistry .
-
Heterocyclic Derivatives: As a precursor for triazoles or tetrazoles through cycloaddition reactions .
Material Science
The tert-butyl group’s steric bulk could stabilize metal-organic frameworks (MOFs) or polymers, enhancing thermal stability.
| Precaution | Guideline |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Ventilation | Use fume hood to avoid inhalation |
| Storage | Cool, dry place away from oxidizers |
Future Research Directions
Priority Areas
-
Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities.
-
Structure-Activity Relationships (SAR): Modify substituents to optimize efficacy and reduce toxicity.
-
Synthetic Optimization: Develop greener methodologies (e.g., microwave-assisted synthesis).
Clinical Translation Challenges
-
Solubility: Prodrug strategies or nanoparticle formulations may address poor bioavailability.
-
Selectivity: Target-specific modifications to minimize off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume